
2-ブロモ-4-メチルベンズアルデヒド
概要
説明
2-Bromo-4-methylbenzaldehyde, also known as 2-bromo-p-tolualdehyde, is an organic compound with the molecular formula C8H7BrO. It is a brominated derivative of benzaldehyde and is characterized by a bromine atom and a methyl group attached to the benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in chemical research and industry .
科学的研究の応用
2-Bromo-4-methylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is explored for its potential use in the development of new drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and fragrances
作用機序
Target of Action
2-Bromo-4-methylbenzaldehyde is a chemical compound that primarily targets organic synthesis and pharmaceutical intermediates . It is used in laboratory research and chemical pharmaceutical synthesis processes .
Mode of Action
The compound is an aldehyde, and it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group of the aldehyde . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The compound is involved in several biochemical pathways, including:
- Carbonylative Stille couplings followed by isomerization and intramolecular Heck reactions .
- Knoevenagel condensation .
- Cyclization of N - (α-methyl- p -methoxybenzyl)-imino-esters .
- Imination and oxidative heterocyclization / carbonylation .
- Intramolecular amination .
Result of Action
The molecular and cellular effects of 2-Bromo-4-methylbenzaldehyde’s action depend on the specific reactions it undergoes. For example, in the formation of oximes and hydrazones, the compound reacts with hydroxylamine or hydrazine, leading to the formation of new compounds with different properties .
生化学分析
Biochemical Properties
2-Bromo-4-methylbenzaldehyde is involved in several biochemical reactions. It is used as a reactant in Carbonylative Stille couplings, Knoevenagel condensation, cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters, imination and oxidative heterocyclization/carbonylation, and intramolecular amination
Cellular Effects
The cellular effects of 2-Bromo-4-methylbenzaldehyde are not well-studied. Given its reactivity, it may influence cell function by participating in various biochemical reactions. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific biochemical context .
Molecular Mechanism
The molecular mechanism of 2-Bromo-4-methylbenzaldehyde largely depends on the specific reaction it is involved in. For instance, in Carbonylative Stille couplings, it can react with organotin compounds to form biaryl compounds . In Knoevenagel condensation, it can react with active methylene compounds to form α,β-unsaturated carbonyl compounds . These reactions may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Bromo-4-methylbenzaldehyde involves the bromination of 4-methylbenzaldehyde. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of 2-Bromo-4-methylbenzaldehyde often involves large-scale bromination processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound .
化学反応の分析
Types of Reactions: 2-Bromo-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation Reactions: It can participate in condensation reactions such as the Knoevenagel condensation to form α,β-unsaturated carbonyl compounds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Knoevenagel Condensation: Catalysts such as piperidine or pyridine are used under reflux conditions.
Cyclization: Lewis acids like aluminum chloride (AlCl3) or boron trifluoride (BF3) are used as catalysts.
Major Products:
Substitution Products: Various substituted benzaldehydes.
Condensation Products: α,β-unsaturated carbonyl compounds.
Cyclization Products: Heterocyclic compounds.
類似化合物との比較
- 2-Bromo-4-methylbenzoic acid
- 2-Bromo-4-methylphenylmethanol
- 3-Bromo-4-methylaniline
- 4-Bromo-2-methylbenzaldehyde
Comparison: 2-Bromo-4-methylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
2-bromo-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZMDYCVUCMIDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405206 | |
| Record name | 2-Bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
824-54-4 | |
| Record name | 2-Bromo-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Bromo-4-methylbenzaldehyde in the synthesis of FR901512?
A1: 2-Bromo-4-methylbenzaldehyde serves as a crucial starting material in the enantioselective total synthesis of FR901512, a potent HMG-CoA reductase inhibitor. [] This synthesis involves 15 steps and utilizes a catalytic asymmetric Nozaki−Hiyama reaction, highlighting the versatility of 2-Bromo-4-methylbenzaldehyde in complex molecule synthesis. []
Q2: How is 2-Bromo-4-methylbenzaldehyde typically synthesized?
A2: A common method for synthesizing 2-Bromo-4-methylbenzaldehyde involves the diazotization of 2-Bromo-4-methylaniline. [] This process involves the conversion of the aniline to a diazonium salt, which is then reacted with formaldehyde to yield the desired aldehyde. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



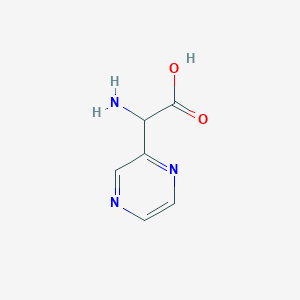

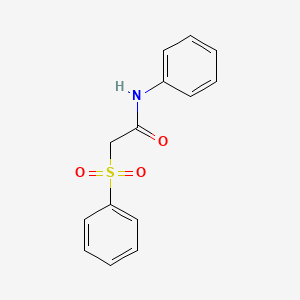

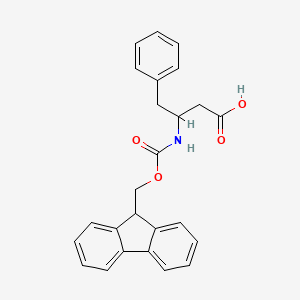

![2,5-bis[(2-fluorophenyl)methylidene]cyclopentan-1-one](/img/structure/B1335321.png)
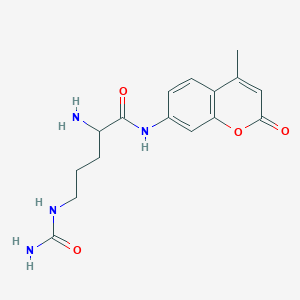


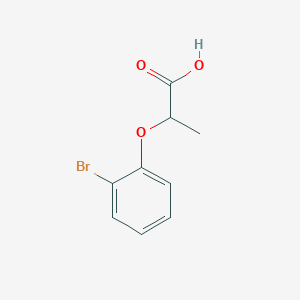

![N-[4-(acetylamino)benzyl]-2-chloroacetamide](/img/structure/B1335352.png)
